molecular formula C29H28N6S2 B13846695 Olanzapine Dimer Impurity

Olanzapine Dimer Impurity

Cat. No.: B13846695
M. Wt: 524.7 g/mol
InChI Key: UBSHLCBVDMVBIL-UHFFFAOYSA-N
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Description

Olanzapine Dimer Impurity is a compound related to Olanzapine, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder. This impurity is formed during the synthesis of Olanzapine and is characterized by its unique chemical structure, which includes a dimeric form of the parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Olanzapine Dimer Impurity involves the reaction of Olanzapine with specific reagents under controlled conditions. One common method includes the methylation of Olanzapine using dimethyl sulfate. The reaction is typically carried out in a solvent such as dichloromethane at a temperature of around 35°C. The product is then purified through techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and yield of the impurity. High-performance liquid chromatography (HPLC) is often used to monitor the levels of impurities during production .

Chemical Reactions Analysis

Types of Reactions

Olanzapine Dimer Impurity undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of Olanzapine, each with unique chemical properties. These derivatives are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Scientific Research Applications

Olanzapine Dimer Impurity has several scientific research applications:

Mechanism of Action

The mechanism of action of Olanzapine Dimer Impurity involves its interaction with various neuronal receptors. It acts as an antagonist to multiple receptors, including dopamine receptors (D1, D2, D3, D4), serotonin receptors (5HT2A, 5HT2C, 5HT3, 5HT6), alpha-1 adrenergic receptors, histamine receptors (H1), and multiple muscarinic receptors. These interactions influence the compound’s pharmacological profile and its effects on the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Olanzapine Dimer Impurity include:

  • N-Desmethyl Olanzapine
  • Olanzapine Amine Impurity
  • Olanzapine Amino Methanone Impurity
  • Olanzapine EP Impurity A
  • Olanzapine EP Impurity B
  • Olanzapine EP Impurity C
  • Olanzapine EP Impurity D

Uniqueness

This compound is unique due to its dimeric structure, which distinguishes it from other related impurities. This structural difference can lead to variations in its chemical reactivity, pharmacological effects, and interactions with biological systems .

Properties

Molecular Formula

C29H28N6S2

Molecular Weight

524.7 g/mol

IUPAC Name

2-methyl-4-(4-methylpiperazin-1-yl)-10-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)thieno[2,3-b][1,5]benzodiazepine

InChI

InChI=1S/C29H28N6S2/c1-18-16-20-27(30-22-8-4-5-9-23(22)32-28(20)36-18)35-25-11-7-6-10-24(25)31-26(21-17-19(2)37-29(21)35)34-14-12-33(3)13-15-34/h4-11,16-17,32H,12-15H2,1-3H3

InChI Key

UBSHLCBVDMVBIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4C5=CC=CC=C5N=C(C6=C4SC(=C6)C)N7CCN(CC7)C

Origin of Product

United States

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